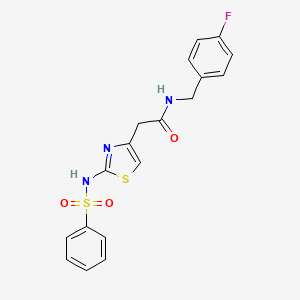methylamine hydrochloride CAS No. 1216762-11-6](/img/structure/B2912340.png)
[(Adamantan-1-yl)methyl](2,2-dimethylpropyl)methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Adamantan-1-yl)methylmethylamine hydrochloride is a complex organic compound characterized by its adamantane framework and a tertiary amine group. This compound is notable for its unique structural features, which include a bulky adamantane moiety and a dimethylpropyl group, making it an interesting subject for various chemical and pharmaceutical studies.
作用機序
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including ion channels and receptors
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets
Biochemical Pathways
Adamantane derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathway interactions would depend on the specific pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Adamantan-1-yl)methylmethylamine hydrochloride . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interactions with its targets and its overall stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantan-1-yl)methylmethylamine hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The initial step often involves the functionalization of adamantane. This can be achieved through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Amino Group: The next step involves the introduction of the amino group. This can be done by reacting the adamantane derivative with a primary amine under reductive amination conditions, using a reducing agent like sodium cyanoborohydride.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,2-dimethylpropylamine. This step typically requires a strong base like sodium hydride to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tertiary amine group, forming N-oxides.
Reduction: Reduction reactions can convert the amine group to a secondary or primary amine, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Adamantan-1-yl)methylmethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bulky adamantane group can influence the binding affinity and specificity of the compound towards various biological targets.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. The adamantane moiety is known for its antiviral properties, and derivatives of this compound are investigated for their potential use in treating viral infections and other diseases.
Industry
In the industrial sector, (Adamantan-1-yl)methylmethylamine hydrochloride is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
類似化合物との比較
Similar Compounds
Adamantane: The parent compound, known for its rigid structure and use in antiviral drugs.
Memantine: A derivative of adamantane used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral properties.
Uniqueness
(Adamantan-1-yl)methylmethylamine hydrochloride is unique due to its combination of the adamantane framework with a dimethylpropyl group. This structural combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
N-(1-adamantylmethyl)-N,2,2-trimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N.ClH/c1-16(2,3)11-18(4)12-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-15H,5-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHREAXMMHURNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)CC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2912263.png)

![1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2912267.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2912268.png)
![3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/new.no-structure.jpg)

![3-(4-methylphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2912277.png)

![1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2912279.png)
![8-(2,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2912280.png)
